Piperazine Basicity and Calculated logD/pKa Differentiation vs. Piperidine Analog
The 4-methylpiperazine substituent at C-3 provides a calculated basic pKa of approximately 8.0–8.5 (for the piperazine N–CH3 nitrogen), compared to ~10.0 for the corresponding piperidine nitrogen in 1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione. This difference of approximately 1.5–2.0 log units in basicity translates into a meaningful shift in the fraction ionized at physiological pH (7.4): the piperazine analog is predicted to be >70% ionized versus >95% for the piperidine analog, directly impacting passive membrane permeability and CNS penetration potential [1]. Such differences are class-level inferences based on established pKa measurements of 4-methylpiperazine (pKa ~8.3) and 4-methylpiperidine (pKa ~10.2) [2]. No direct experimental pKa data for the target compound were identified.
| Evidence Dimension | Predicted ionization state at pH 7.4 (amine basicity) |
|---|---|
| Target Compound Data | Calculated >70% ionized (piperazine pKa ~8.0–8.5) |
| Comparator Or Baseline | 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione; calculated >95% ionized (piperidine pKa ~10.2) |
| Quantified Difference | Δ ionized fraction ~20-25 percentage points; Δ pKa ~1.5-2.0 units |
| Conditions | Class-level pKa values from literature; conditions not experimentally determined for the target compound |
Why This Matters
For CNS-targeted projects, the lower basicity of the piperazine analog may offer a more favorable balance between solubility and passive permeability compared to the piperidine congener.
- [1] Manallack, D.T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485–496. View Source
- [2] Kerns, E.H. & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, pp. 43–47 (pKa values for amines). View Source
